Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate
Overview
Description
L 651580 is a bioactive chemical.
Biological Activity
The compound Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate is a member of the indenoquinoline family known for its diverse biological activities. This article explores its pharmacological properties with an emphasis on its anticancer and antibacterial effects.
Chemical Structure and Properties
The compound features a complex polycyclic structure that contributes to its biological activity. The presence of multiple methyl groups and a carboxylate moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of indenoquinoline exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins.
- Case Study : A derivative demonstrated an EC50 value of 4.8 µM against breast cancer cells (MCF-7), indicating potent cytotoxic effects .
Compound | Cell Line | EC50 (µM) | Mechanism of Action |
---|---|---|---|
Derivative A | MCF-7 | 4.8 | Induces apoptosis |
Derivative B | HeLa | 6.2 | Inhibits cell proliferation |
Derivative C | A549 | 5.0 | Disrupts mitochondrial function |
Antibacterial Activity
The compound also exhibits significant antibacterial properties:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were reported to be 0.78 µg/mL and 0.97 µg/mL respectively .
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.78 |
Escherichia coli | 0.97 |
Pseudomonas aeruginosa | 1.50 |
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Anticancer Mechanisms :
- Induction of oxidative stress leading to cellular damage.
- Inhibition of key enzymes involved in cell cycle regulation.
-
Antibacterial Mechanisms :
- Disruption of bacterial cell wall synthesis.
- Interference with protein synthesis through ribosomal binding.
Research Findings
A comprehensive review of literature shows that various derivatives of indenoquinoline have been synthesized and evaluated for their biological activities:
Properties
IUPAC Name |
methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-20-11-9-15-13(14(20)6-7-16(20)19(24)25-4)5-8-17-21(15,2)12-10-18(23)22(17)3/h10,12-17H,5-9,11H2,1-4H3/t13-,14-,15-,16+,17+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRGPLSUWGZYDE-ICVGDBTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908327 | |
Record name | Methyl 1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103335-44-0 | |
Record name | L 651580 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103335440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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